Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate
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Overview
Description
Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate is an organic compound with the molecular formula C₇H₁₀O₄. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a carboxylate ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of dimethyl malonate with a suitable epoxide under basic conditions to form the oxetane ring . The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) or tert-butanol (t-BuOH) at elevated temperatures .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, would likely be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethyl-4-oxobutanoate: Similar in structure but lacks the oxetane ring.
Ethyl 2,2-dimethyl-4-oxooxetane-3-carboxylate: Similar but with an ethyl ester group instead of a methyl ester.
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid: Similar but with a carboxylic acid group instead of an ester.
Biological Activity
Methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.
1. Chemical Structure and Synthesis
This compound belongs to the class of β-lactones, which are cyclic esters known for their diverse biological activities. The synthesis of this compound typically involves the use of chiral building blocks and can be achieved through various organic reactions, including ring-opening polymerization and acylation processes.
Table 1: Synthesis Overview
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Aldol reaction | Glyoxylate ester, silyl ketene acetal | Chiral auxiliary |
2 | Ring-opening polymerization | β-lactone precursors | Acidic conditions |
3 | Acylation | Acyl halides or anhydrides | Base-catalyzed |
2.1 Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the proteasome, a crucial component in regulating protein degradation in cancer cells.
Case Study: Dual Inhibition
A study demonstrated that derivatives of this compound could inhibit both the proteasome and fatty acid synthase (FAS), suggesting a dual mechanism of action against cancer cells. The IC50 values for these compounds were determined using fluorogenic assays, revealing promising cytotoxicity profiles in various cancer cell lines, including HeLa and MCF7 cells .
2.2 Antimicrobial Activity
This compound has also been tested for antimicrobial activity. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 15 | Tetracycline |
Escherichia coli | 12 | Tetracycline |
Pseudomonas aeruginosa | 10 | Tetracycline |
3. Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the lactone ring significantly influence its potency and selectivity.
Key Findings:
- The introduction of methyl groups at specific positions on the oxetane ring enhances the compound's ability to inhibit proteasome activity.
- Structural modifications can lead to improved solubility and bioavailability, which are vital for therapeutic applications .
4. Conclusion
This compound shows considerable promise as a biologically active compound with potential applications in cancer therapy and antimicrobial treatments. Ongoing research into its synthesis and modification will likely yield more effective derivatives with enhanced pharmacological profiles.
Future studies should focus on:
- Detailed mechanistic studies to understand how structural changes affect biological activity.
- Clinical trials to evaluate the safety and efficacy of this compound in human subjects.
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-4-oxooxetane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-7(2)4(5(8)10-3)6(9)11-7/h4H,1-3H3 |
InChI Key |
HLOGSQNEORXALI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)O1)C(=O)OC)C |
Origin of Product |
United States |
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